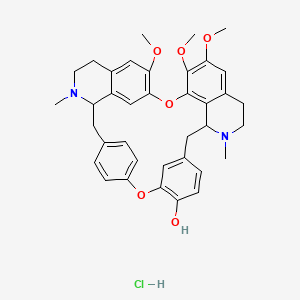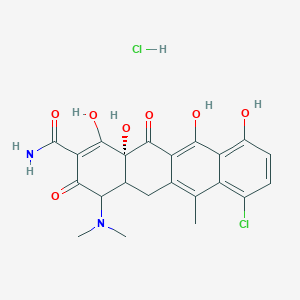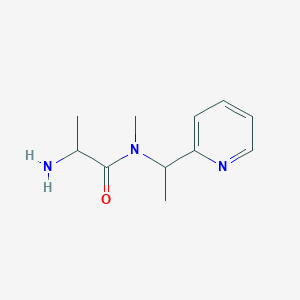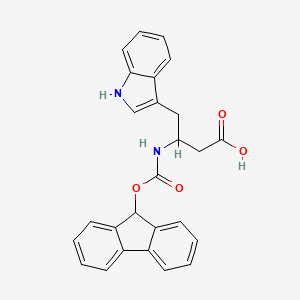
Imidazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazolium iodide is a type of ionic liquid composed of an imidazolium cation and an iodide anion. Ionic liquids are salts that are liquid at or near room temperature and have unique properties such as low vapor pressure, high thermal stability, and excellent solubility in various solvents . This compound is particularly interesting due to its applications in various fields, including catalysis, electrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Imidazolium iodide can be synthesized through a quaternization reaction, where an imidazole derivative reacts with an alkyl halide (such as methyl iodide) to form the this compound salt . The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, and can be completed within a few hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Imidazolium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other anions through metathesis reactions.
Oxidation and Reduction Reactions: this compound can participate in redox reactions, often facilitated by its ionic nature.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of silver salts or other halides to replace the iodide ion.
Oxidation and Reduction Reactions: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products:
Substitution Reactions: Result in the formation of new imidazolium salts with different anions.
Oxidation and Reduction Reactions: Lead to the formation of various oxidized or reduced imidazolium compounds.
Scientific Research Applications
Imidazolium iodide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its unique properties.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of imidazolium iodide involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding . The imidazolium cation can form strong interactions with anions, while the iodide anion can participate in redox reactions and other chemical processes . These interactions enable this compound to act as an effective catalyst, antimicrobial agent, and more .
Comparison with Similar Compounds
Perimidinium Iodide: Similar structure but with a larger aromatic system, making it an excellent intrinsic chromophore.
1,3-Dimethylimidazolium Chloride: Another imidazolium-based ionic liquid with different anionic properties.
Uniqueness: Imidazolium iodide stands out due to its high thermal stability, low vapor pressure, and excellent solubility in various solvents . These properties make it particularly suitable for applications in catalysis, electrochemistry, and materials science .
Properties
Molecular Formula |
C3H5IN2 |
|---|---|
Molecular Weight |
195.99 g/mol |
IUPAC Name |
1H-imidazol-3-ium;iodide |
InChI |
InChI=1S/C3H4N2.HI/c1-2-5-3-4-1;/h1-3H,(H,4,5);1H |
InChI Key |
JBOIAZWJIACNJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[NH+]=CN1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-Bromobenzo[b]phenanthro[9,10-e][1,4]dioxine](/img/structure/B14785287.png)


![2-(hydroxymethyl)-6-[[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B14785310.png)
![3-[3-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14785317.png)


![6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-amine](/img/structure/B14785332.png)
![(1S,2S,4S,6S,8S,9S,12S,13R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-20-one](/img/structure/B14785339.png)
![2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14785345.png)

![sodium;(1R,2S,9S)-2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate](/img/structure/B14785368.png)

